Robustaside D
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Overview
Description
Robustaside D is a β-D-glucoside compound characterized by the substitution of the anomeric position with a 4-hydroxyphenoxy residue and at position 6 by a [(2E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoyl]oxy residue . This compound is isolated from the plant Grevillea robusta and exhibits notable antimalarial activity .
Preparation Methods
Robustaside D is typically derived from natural sources such as Grevillea robusta, Heliciopsis terminalis, and Helicia tsaii . The preparation involves the extraction of the compound from these plants using methanolic extracts of freeze-dried, ground plant material . The compound is then purified to achieve high purity levels suitable for research applications .
Chemical Reactions Analysis
Robustaside D undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under specific conditions.
Reduction: The carbonyl groups present in the compound can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents for esterification . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Robustaside D has a wide range of scientific research applications:
Chemistry: It is used in compound screening libraries and metabolomics studies.
Biology: The compound’s antioxidant properties make it valuable in studying oxidative stress and related biological processes.
Industry: It is used in the production of nutraceuticals and natural products.
Mechanism of Action
The mechanism of action of Robustaside D involves its interaction with biological targets to exert its effects. The compound’s antimalarial activity is attributed to its ability to interfere with the life cycle of Plasmodium species, the causative agents of malaria . The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Robustaside D is unique due to its specific structural features and biological activities. Similar compounds include:
Arbutin: A glycoside with antioxidant properties.
Eleutheroside B: A compound with adaptogenic and immunomodulatory effects.
Cirsimarin: A flavonoid glycoside with anti-inflammatory properties.
These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.
Properties
CAS No. |
262352-32-9 |
---|---|
Molecular Formula |
C21H22O10 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl (E)-3-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)prop-2-enoate |
InChI |
InChI=1S/C21H22O10/c22-12-1-3-14(4-2-12)30-20-19(27)18(26)17(25)15(31-20)11-29-16(24)7-10-21(28)8-5-13(23)6-9-21/h1-10,15,17-20,22,25-28H,11H2/b10-7+/t15-,17-,18+,19-,20-/m1/s1 |
InChI Key |
KQIQKULTIAJZKL-VHFDLOJPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3(C=CC(=O)C=C3)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C=CC3(C=CC(=O)C=C3)O)O)O)O |
Origin of Product |
United States |
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